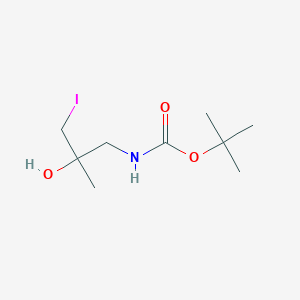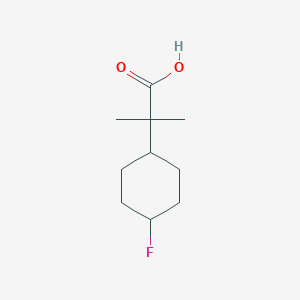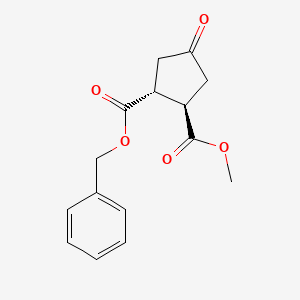
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C15H16O5 It is a derivative of cyclopentane, featuring a benzyl group, a methyl group, and two ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane-1,2-dione as the core structure.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide and a base like potassium carbonate.
Esterification: The final step involves esterification to form the dicarboxylate ester groups. This can be achieved using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal Transduction: It may interact with receptors or signaling molecules, modulating cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-benzyl 2-methyl (1R,2R,4S)-4-hydroxycyclopentane-1,2-dicarboxylate
- 1-benzyl 2-methyl (1R,2R,4S)-4-fluorocyclohexane-1,2-dicarboxylate
Uniqueness
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that similar compounds may not possess.
Propriétés
Formule moléculaire |
C15H16O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
2-O-benzyl 1-O-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12-,13-/m1/s1 |
Clé InChI |
IPBOISVEVUERBN-CHWSQXEVSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC(=O)C[C@H]1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
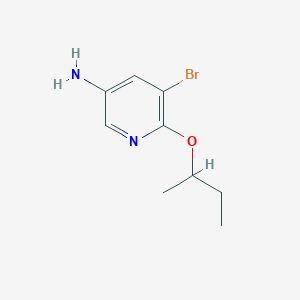
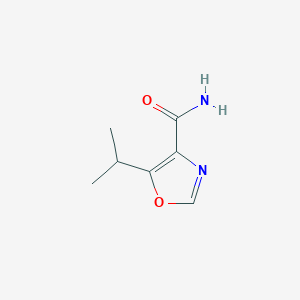

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
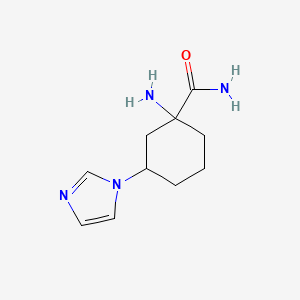

![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
